molecular formula C23H24N2O3S B3732406 N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3732406
M. Wt: 408.5 g/mol
InChI Key: VLFBITFYVGCANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPG belongs to the family of N-arylsulfonyl glycine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDACs are overexpressed in cancer cells, and their inhibition by N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide leads to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the growth of cancer cells by inducing apoptosis, inhibiting the migration and invasion of cancer cells, and reducing the expression of angiogenic factors. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It has a high purity and is stable under normal laboratory conditions. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and can be obtained in large quantities. However, N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a therapeutic agent for the treatment of cancer and other diseases. The use of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies is also an area of interest. Finally, the elucidation of the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on gene expression and epigenetic modifications is an important area of research.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is in the field of cancer research. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-8-7-9-20(15-17)24-23(26)16-25(22-13-12-18(2)14-19(22)3)29(27,28)21-10-5-4-6-11-21/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFBITFYVGCANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dimethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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